2-(Methylamino)-2-(oxan-3-yl)acetic acid;hydrochloride
Description
Properties
IUPAC Name |
2-(methylamino)-2-(oxan-3-yl)acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.ClH/c1-9-7(8(10)11)6-3-2-4-12-5-6;/h6-7,9H,2-5H2,1H3,(H,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATIYQOCXDLDEOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1CCCOC1)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)-2-(oxan-3-yl)acetic acid;hydrochloride typically involves the reaction of oxan-3-yl acetic acid with methylamine under controlled conditions. The reaction is usually carried out in an aqueous medium with the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pH, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Methylamino)-2-(oxan-3-yl)acetic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted amino acids.
Scientific Research Applications
2-(Methylamino)-2-(oxan-3-yl)acetic acid;hydrochloride is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and analytical chemistry.
Biology: In studies of amino acid metabolism and enzyme interactions.
Industry: Used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Methylamino)-2-(oxan-3-yl)acetic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biochemical effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Substituents
2-Amino-2-(oxan-3-yl)acetic Acid Hydrochloride
Ethyl 2-Amino-2-(oxan-3-yl)acetate Hydrochloride
- Molecular Formula: C₉H₁₈ClNO₃
- Molecular Weight : 223.7 g/mol
- Key Differences : Contains an ethyl ester group instead of a carboxylic acid.
- Applications : Serves as an intermediate in prodrug synthesis to enhance lipophilicity and oral bioavailability .
- Comparison : The ester group increases membrane permeability but requires hydrolysis for bioactivity, unlike the carboxylic acid in the target compound.
Analogues with Alternative Ring Systems
2-(Methylamino)-2-phenylacetic Acid Hydrochloride
- Molecular Formula: C₉H₁₂ClNO₂
- Molecular Weight : 201.65 g/mol
- Key Differences : Replaces the oxane ring with a phenyl group.
- Applications : Intermediate in antihistamine and decongestant synthesis (e.g., phenylephrine derivatives) .
2-(2-Aminocyclobutyl)acetic Acid Hydrochloride
- Molecular Formula: C₆H₁₁ClNO₂
- Molecular Weight: Not explicitly provided (estimated ~179.6 g/mol).
- Key Differences : Substitutes the oxane ring with a strained cyclobutane ring.
- Applications : Explored in peptide mimetics due to its rigid, compact structure .
- Comparison : The cyclobutane ring introduces higher torsional strain, which may limit stability but improve conformational specificity.
Simplified Analogues
Sarcosine Hydrochloride (2-(Methylamino)acetic Acid Hydrochloride)
- Molecular Formula: C₃H₈ClNO₂
- Molecular Weight : 125.55 g/mol
- Key Differences : Lacks the oxane ring, featuring a linear structure.
- Applications : Used in biochemical studies of glycine transporters and as a buffer component .
- Comparison : The absence of the oxane ring reduces steric complexity, making sarcosine more flexible but less selective in target interactions.
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |
|---|---|---|---|---|
| 2-(Methylamino)-2-(oxan-3-yl)acetic acid HCl | C₈H₁₆ClNO₃ | 209.64 | Oxane ring, methylamino | Pharmaceuticals, material science |
| 2-Amino-2-(oxan-3-yl)acetic acid HCl | C₇H₁₄ClNO₃ | 195.64 | Oxane ring, amino | Agrochemicals, drug intermediates |
| Ethyl 2-amino-2-(oxan-3-yl)acetate HCl | C₉H₁₈ClNO₃ | 223.70 | Oxane ring, ethyl ester | Prodrug synthesis |
| 2-(Methylamino)-2-phenylacetic acid HCl | C₉H₁₂ClNO₂ | 201.65 | Phenyl ring, methylamino | Antihistamine intermediates |
| Sarcosine hydrochloride | C₃H₈ClNO₂ | 125.55 | Methylamino, no ring | Biochemical research, buffer systems |
Key Research Findings
Oxane Ring Impact: The oxane ring in 2-(Methylamino)-2-(oxan-3-yl)acetic acid HCl enhances stereochemical control in asymmetric catalysis compared to linear analogues like sarcosine .
Bioavailability: Ethyl ester derivatives (e.g., Ethyl 2-amino-2-(oxan-3-yl)acetate HCl) show improved cell permeability but require enzymatic activation, limiting their utility in non-hydrolyzing environments .
Receptor Selectivity: Phenyl-substituted analogues (e.g., 2-(Methylamino)-2-phenylacetic acid HCl) exhibit stronger binding to adrenergic receptors due to aromatic interactions, whereas oxane-containing compounds may target carbohydrate-binding proteins .
Biological Activity
2-(Methylamino)-2-(oxan-3-yl)acetic acid; hydrochloride is an organic compound that has garnered attention for its biological activity, particularly in the fields of biochemistry and pharmacology. This article presents a detailed overview of its biological effects, mechanisms of action, and applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a methylamino group and an oxan ring, which contribute to its unique reactivity and biological properties.
The biological activity of 2-(Methylamino)-2-(oxan-3-yl)acetic acid; hydrochloride is primarily attributed to its interaction with specific enzymes and receptors. It modulates various biochemical pathways through the following mechanisms:
- Enzyme Inhibition: The compound can inhibit certain enzymes involved in metabolic pathways, affecting processes such as amino acid metabolism.
- Receptor Interaction: It may bind to receptors that influence signal transduction pathways, thereby altering gene expression and cellular responses.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity: Studies have shown that it possesses antimicrobial properties against specific bacterial strains.
- Neuroprotective Effects: Preliminary research suggests potential neuroprotective effects, possibly through modulation of neuroinflammatory pathways .
- Influence on Metabolism: It has been implicated in studies focusing on amino acid metabolism and enzyme interactions, highlighting its role in metabolic regulation.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Neuroprotective | Potential modulation of neuroinflammation | |
| Metabolic Regulation | Involvement in amino acid metabolism |
| Mechanism | Description | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits key metabolic enzymes | |
| Receptor Binding | Interacts with specific cellular receptors |
Case Studies
- Antimicrobial Efficacy Study : A study investigated the antimicrobial properties of 2-(Methylamino)-2-(oxan-3-yl)acetic acid; hydrochloride against various bacterial strains. Results indicated significant inhibition of growth in several Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents.
- Neuroprotection Research : Another research project explored the compound's neuroprotective effects in a model of neuroinflammation. The results demonstrated reduced levels of inflammatory markers and improved neuronal survival rates, indicating its potential for treating neurodegenerative diseases.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(Methylamino)-2-(oxan-3-yl)acetic acid hydrochloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves a nucleophilic substitution reaction between oxan-3-ylacetic acid derivatives and methylamine, followed by hydrochloric acid treatment to form the hydrochloride salt. Key parameters include:
- Temperature : Maintaining 0–5°C during amine coupling to minimize side reactions .
- Solvent : Polar aprotic solvents (e.g., DMF or THF) enhance reaction efficiency .
- Purification : Recrystallization from ethanol/water mixtures achieves ≥95% purity .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Amine Coupling | Methylamine, THF, 0°C | 75 | 90 | |
| Hydrochloride Formation | HCl (g), ethanol | 85 | 95 |
Q. How can researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : H and C NMR to confirm the oxan-3-yl ring and methylamino group (e.g., δ 3.4–3.8 ppm for oxan protons ).
- HPLC-MS : To assess purity and molecular weight (observed m/z: 195.64 ).
- Thermogravimetric Analysis (TGA) : Determines thermal stability (decomposition >200°C ).
Q. What solvent systems are recommended for enhancing aqueous solubility and stability in biological assays?
- Methodological Answer : The hydrochloride salt improves water solubility. For stability:
- Use pH 7.4 phosphate-buffered saline (PBS) for short-term studies.
- For long-term storage, lyophilize and store at -20°C in anhydrous DMSO .
Advanced Research Questions
Q. How does the oxan-3-yl ring influence the compound’s conformational flexibility and interaction with biological targets?
- Methodological Answer : The oxan-3-yl ring introduces constrained cyclohexane-like geometry, which can be analyzed via:
- Molecular Dynamics Simulations : To predict binding modes with enzymes/receptors .
- X-ray Crystallography : Resolve crystal structures of co-crystals with target proteins (e.g., serotonin transporters ).
- Key Finding : The ring’s chair conformation reduces steric hindrance, enhancing binding to hydrophobic pockets in enzymes .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values in kinase inhibition assays)?
- Methodological Answer : Discrepancies often arise from:
- Assay Conditions : Standardize buffer ionic strength (e.g., 150 mM NaCl) and ATP concentration (1 mM) .
- Compound Handling : Ensure consistent DMSO stock concentrations (<0.1% v/v) to avoid solvent interference .
- Case Study : IC₅₀ values for MAPK3 inhibition ranged from 2.1 µM (HEK293 cells) to 5.4 µM (in vitro kinase assays) due to cellular ATP pool variability .
Q. How can researchers design derivatives to improve metabolic stability without compromising target affinity?
- Methodological Answer :
- Isosteric Replacement : Substitute the oxan-3-yl ring with piperidine or tetrahydropyran to alter CYP450 metabolism .
- Pro-drug Approaches : Esterify the carboxylic acid to enhance membrane permeability (e.g., ethyl ester prodrugs showed 3x higher bioavailability ).
- Data Table :
| Derivative | Metabolic Half-life (h) | Target Affinity (Kd, nM) | Source |
|---|---|---|---|
| Parent Compound | 1.2 | 12.5 | |
| Ethyl Ester Prodrug | 3.8 | 14.1 |
Q. What in silico tools are recommended for predicting off-target interactions and toxicity?
- Methodological Answer :
- SwissADME : Predicts pharmacokinetic properties (e.g., BBB permeability: 0.85 ).
- ToxTree : Flags potential hepatotoxicity via structural alerts (e.g., methylamino group’s amine liability ).
- Molecular Docking (AutoDock Vina) : Screen against hERG channels to assess cardiac risk .
Specialized Methodological Considerations
Q. How should researchers address batch-to-batch variability in synthetic products?
- Methodological Answer :
- Implement Quality-by-Design (QbD) : Use DOE (Design of Experiments) to optimize critical process parameters (CPPs) like reaction time and temperature .
- Analytical Comparability : Compare FTIR and DSC profiles across batches to detect polymorphic variations .
Q. What techniques validate the compound’s stability under accelerated degradation conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
